molecular formula C10H14O B148964 (2e,4z,7z)-2,4,7-Decatrienal CAS No. 43108-49-2

(2e,4z,7z)-2,4,7-Decatrienal

Cat. No. B148964
CAS RN: 43108-49-2
M. Wt: 150.22 g/mol
InChI Key: KEXCNWISTVJVBV-OORNVTMFSA-N
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Description

“(2e,4z,7z)-2,4,7-Decatrienal” is a chemical compound . It belongs to the class of organic compounds known as fatty aldehydes, which are long chain aldehydes with a chain of at least 12 carbon atoms .


Molecular Structure Analysis

The molecular formula of “(2e,4z,7z)-2,4,7-Decatrienal” is C13H20O . Its molecular weight is 192.30160000 . The structure of this compound includes a chain of carbon atoms with alternating double and single bonds .


Physical And Chemical Properties Analysis

“(2e,4z,7z)-2,4,7-Decatrienal” is a colorless to pale yellow clear liquid . Its specific gravity is between 0.80100 to 0.80900 at 25.00 °C .

Scientific Research Applications

Pheromone Synthesis and Insect Behavior

(2E,4Z,7Z)-2,4,7-Decatrienal has been identified as a pheromone component in various insects. Notably, it serves as a pheromone component of the male dried bean beetle, Acanthoscelides obtectus. The synthesis of this compound, along with other related compounds, plays a significant role in understanding and potentially manipulating insect behavior for pest control and ecological studies (Mori, 2015). Additionally, it has been found in the pheromone bouquet of the dried bean beetle, hinting at its role in the mating and communication processes of this species (Vuts et al., 2015).

Role in Algal and Diatom Biosynthesis

This compound is also significant in the context of marine biology and chemistry. It is released by the diatom Thalassiosira rotula as a polyunsaturated short-chain aldehyde (PUA) upon wounding. The biosynthesis of (2E,4Z,7Z)-2,4,7-Decatrienal in diatoms like Thalassiosira rotula involves unique pathways that are distinct from the lipoxygenase/hydroperoxide lyase pathways known in higher plants or mammals (Barofsky & Pohnert, 2007). The biosynthetic intermediates and the stereochemical aspects of aldehyde biosynthesis in these diatoms are a subject of scientific interest, providing insights into the complex biochemical pathways in marine microalgae (d’Ippolito et al., 2006).

Biological Activity and Chemical Synthesis

The α,β,γ,δ-unsaturated aldehydes like (2E,4Z,7Z)-2,4,7-Decatrienal, isolated from diatoms including Thalassiosira rotula, have been recognized for their cell antiproliferative properties. These compounds have prompted further research into their chemical synthesis and biological activity, exploring their potential in biotechnological applications (Adolph et al., 2003).

Flavor and Aroma Compounds in Agriculture

In agricultural research, (2E,4Z,7Z)-2,4,7-Decatrienal has been explored for its role in flavor and aroma. It's a subject of interest in the study of aroma compounds and their synthesis, contributing to the understanding of flavor profiles in various crops and potentially aiding in the development of food products with desirable sensory attributes (Sitkey et al., 2020).

properties

IUPAC Name

(2E,4Z,7Z)-deca-2,4,7-trienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-10H,2,5H2,1H3/b4-3-,7-6-,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXCNWISTVJVBV-OORNVTMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C=C\C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312535
Record name (E,Z,Z)-2,4,7-Decatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2e,4z,7z)-2,4,7-Decatrienal

CAS RN

43108-49-2
Record name (E,Z,Z)-2,4,7-Decatrienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43108-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,7-Decatrienal, (2E,4Z,7Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043108492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E,Z,Z)-2,4,7-Decatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,7-DECATRIENAL, (2E,4Z,7Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9031WYM17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (2E,4Z,7Z)-2,4,7-Decatrienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Kerner, R Kazernavičiūtė, I Jõudu, G Rocchetti… - Meat science, 2023 - Elsevier
Blackcurrants are sources of phenolic compounds, such as anthocyanins, possessing strong antioxidant, antimicrobial and antifungal activity. Therefore, the addition of different …
Number of citations: 1 www.sciencedirect.com
T Savchenko, E Degtyaryov, Y Radzyukevich… - International Journal of …, 2022 - mdpi.com
For immobile plants, the main means of protection against adverse environmental factors is the biosynthesis of various secondary (specialized) metabolites. The extreme diversity and …
Number of citations: 3 www.mdpi.com
S Zambianchi, V Patrone, PP Becchi, ML Callegari… - Food Control, 2023 - Elsevier
Buttafuoco dell’Oltrepo’ Pavese (or Buttafuoco) is an important and renowned red wine, protected by a Denominazione di Origine Controllata (DOC) designation established in 2010, …
Number of citations: 2 www.sciencedirect.com
S Yildizhan - 2009 - Braunschweig, Techn. Univ., Diss …
Number of citations: 1

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